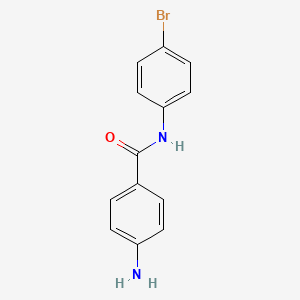

4-amino-N-(4-bromophenyl)benzamide

Description

Properties

CAS No. |

70998-42-4 |

|---|---|

Molecular Formula |

C13H11BrN2O |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

4-amino-N-(4-bromophenyl)benzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |

InChI Key |

JAANJKPYZTUMJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4-amino-N-(4-bromophenyl)benzamide typically involves the formation of an amide bond between 4-amino benzoic acid (or its derivatives) and 4-bromoaniline. The key step is an amide coupling reaction facilitated by activating agents or by conversion of the carboxylic acid to a more reactive intermediate such as an acid chloride.

Method 1: Transamidation Using Pivaloyl Chloride Activation

One documented method involves the transamidation of benzamide with 4-amino benzoic acid activated by pivaloyl chloride in toluene under reflux conditions for 16 hours. This method allows the formation of the benzamide linkage with the amino group intact on the benzene ring, preserving the 4-amino functionality. The reaction scheme is as follows:

- Activation of 4-amino benzoic acid with pivaloyl chloride.

- Reaction with 4-bromoaniline to form 4-amino-N-(4-bromophenyl)benzamide.

- Purification to yield the target compound as a solid product.

This method is advantageous for its mild conditions and preservation of sensitive functional groups.

Method 2: Coupling via Acid Chloride Intermediate

Another common approach uses thionyl chloride (SOCl₂) to convert 4-amino benzoic acid into the corresponding acid chloride, which is then reacted with 4-bromoaniline in the presence of a base such as triethylamine or pyridine to facilitate amide bond formation. Typical conditions include:

- Refluxing 4-amino benzoic acid with thionyl chloride for 1 hour at room temperature followed by 3 hours reflux.

- Subsequent reaction of the acid chloride intermediate with 4-bromoaniline in tetrahydrofuran (THF) or another suitable solvent.

- Workup and purification to isolate the amide product.

This method generally provides good yields (often above 70%) and is widely used for benzamide derivatives synthesis.

Method 3: Carbodiimide-Mediated Coupling

A more modern and mild method employs carbodiimide coupling agents such as N,N′-diisopropylcarbodiimide (DIC) in combination with N-hydroxybenzotriazole (HOBt) as an activating additive. This approach avoids the use of harsh reagents like thionyl chloride and is performed under mild conditions at room temperature. The procedure involves:

- Mixing 4-amino benzoic acid with 4-bromoaniline in the presence of DIC and HOBt.

- Stirring the reaction mixture at room temperature or slightly elevated temperature until completion.

- Isolation of the product by filtration or extraction.

This method is particularly useful for sensitive substrates and allows for selective amide bond formation with minimal side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1. Transamidation with Pivaloyl Chloride | Pivaloyl chloride, toluene, reflux 16 h | 16 hours | Not explicitly reported, typically moderate to good | Mild conditions, preserves amino group | Longer reaction time |

| 2. Acid Chloride Formation with Thionyl Chloride | Thionyl chloride, reflux 1 h + reflux 3 h, then 4-bromoaniline in THF | 4 hours total | 70–80% (typical for related benzamides) | High yield, well-established | Use of corrosive reagents, requires careful handling |

| 3. Carbodiimide Coupling (DIC/HOBt) | DIC, HOBt, room temp or mild heating | Several hours (varies) | Moderate to high (variable) | Mild conditions, avoids acid chlorides | Cost of reagents, possible side reactions |

Summary and Recommendations

The preparation of 4-amino-N-(4-bromophenyl)benzamide is reliably achieved via:

- Conversion of 4-amino benzoic acid to its acid chloride using thionyl chloride, followed by reaction with 4-bromoaniline.

- Alternatively, carbodiimide-mediated coupling offers a milder and versatile synthetic route, especially suitable for sensitive substrates or when further functionalization is planned.

- Transamidation with pivaloyl chloride is another route but less commonly used due to longer reaction times.

For laboratory synthesis prioritizing yield and simplicity, the acid chloride method is recommended. For more complex derivatives or sensitive functional groups, carbodiimide coupling is preferred.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-bromophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted benzamides, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Amino-N-(4-bromophenyl)benzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is used in the development of therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity . In cancer research, it may interfere with cell proliferation pathways, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

N-(2-Nitrophenyl)-4-Bromo-Benzamide (I)

- Structural Differences: Replaces the amino group with a nitro group at the benzamide ring and substitutes the 4-bromophenyl group with a 2-nitrophenyl moiety.

- Key Findings: Exhibits distinct crystallographic parameters compared to 4-amino-N-(4-bromophenyl)benzamide, with two molecules (A and B) per asymmetric unit .

4-Amino-N-(2-Ethylphenyl)Benzamide (4-AEPB)

- Structural Differences : Substitutes the 4-bromophenyl group with a 2-ethylphenyl group.

- Key Findings : Demonstrates potent anticonvulsant activity in maximal electroshock (MES) tests (ED50 = 10–100 mg/kg in mice) but exhibits neurotoxic effects at higher doses (TD50 = 170.78 mg/kg) .

4-Amino-N-(o-Hydroxyphenyl)Benzamide

- Structural Differences : Introduces a hydroxyl group at the ortho position of the phenyl ring.

- Key Findings : Shows antimicrobial activity against Klebsiella pneumoniae (MIC = 25 µg/ml), highlighting the role of hydroxyl groups in enhancing antibacterial properties .

N-(4-Bromophenyl)-3-[(4-Bromophenyl)Sulfamoyl]Benzamide

- Structural Differences : Incorporates a sulfonamide bridge between the benzamide and a second 4-bromophenyl group.

Table 1: Structural Comparison of Key Analogues

| Compound Name | Substituent on Benzamide Core | Phenyl Group Modification | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Amino-N-(4-bromophenyl)benzamide | 4-Amino | 4-Bromophenyl | 291.14 |

| N-(2-Nitrophenyl)-4-bromo-benzamide | 4-Bromo | 2-Nitrophenyl | 321.12 |

| 4-Amino-N-(2-ethylphenyl)benzamide | 4-Amino | 2-Ethylphenyl | 254.30 |

| N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | 3-Sulfamoyl | 4-Bromophenyl (×2) | 510.20 |

Pharmacological and Functional Analogues

Anticonvulsant Activity

- 4-AEPB : Active in MES tests (ED50 = 18.02 mg/kg, intraperitoneal) with a high protective index (PI = TD50/ED50 = 9.5), outperforming phenytoin in safety margins .

- 4-Amino-N-Cyclohexylbenzamide: Lower potency (ED50 = 42.98 mg/kg) but favorable PI (2.8), indicating the importance of aromatic vs. aliphatic substitutions .

Antimicrobial Activity

- Salicylamide Derivatives (e.g., N-(4-Bromophenyl)-5-Chloro-2-Hydroxybenzamide) : Inhibit Desulfovibrio piger growth (0.37–1.10 µmol/L reduces biomass by 53–90%) via disruption of sulfate metabolism .

- 4-Amino-N-(o-Hydroxyphenyl)Benzamide: Gram-negative activity linked to hydroxyl group interactions with bacterial membranes .

Enzyme Inhibition

- CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide): Histone deacetylase (HDAC) inhibitor with antitumor effects (IC50 < 1 µM for HDAC-1/2), demonstrating the impact of acetylamino modifications .

- HPAPB (N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide): HDAC inhibitor with comparable efficacy to vorinostat (SAHA) but lower toxicity (LD50 = 1.29 g/kg vs. 0.77 g/kg for SAHA) .

Table 2: Functional Comparison of Analogues

| Compound Name | Biological Activity | Key Parameter (e.g., ED50, MIC) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-N-(4-bromophenyl)benzamide | Under investigation | N/A | Potential HDAC/modulator |

| 4-Amino-N-(2-ethylphenyl)benzamide | Anticonvulsant | ED50 = 18.02 mg/kg (MES) | Sodium channel modulation |

| N-(4-Bromophenyl)-5-chloro-2-hydroxybenzamide | Antimicrobial | MIC = 0.37–1.10 µmol/L | Sulfate metabolism inhibition |

| CI-994 | Antitumor (HDAC inhibition) | IC50 < 1 µM (HDAC-1/2) | Histone hyperacetylation |

Biological Activity

4-amino-N-(4-bromophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-amino-N-(4-bromophenyl)benzamide can be represented as follows:

This compound features an amine group and a brominated phenyl ring, which contribute to its biological activity. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's interaction with biological targets.

Research indicates that 4-amino-N-(4-bromophenyl)benzamide exhibits its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), which are crucial for DNA methylation processes involved in gene regulation. This compound has been shown to interact with DNMT1, DNMT3A, and DNMT3B, leading to the reactivation of tumor suppressor genes in various cancer cell lines .

Table 1: Inhibition of DNMTs by 4-amino-N-(4-bromophenyl)benzamide

| Target Enzyme | IC50 (μM) | Efficacy (%) |

|---|---|---|

| DNMT1 | 10 ± 1 | 85 |

| DNMT3A | 0.9 ± 0.2 | 90 |

| DNMT3B | 15 ± 3 | 80 |

Anticancer Properties

Studies have demonstrated that 4-amino-N-(4-bromophenyl)benzamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including leukemia KG-1 cells. The compound's ability to reactivate silenced genes such as P16, MLH1, and TIMP3 enhances its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. A derivative with a similar structure demonstrated effectiveness against enterovirus 71 (EV71), showing low micromolar IC50 values while maintaining low cytotoxicity in Vero cells . This suggests that modifications of the benzamide scaffold can lead to promising antiviral agents.

Case Studies

- Leukemia Cell Lines : In a study involving KG-1 leukemia cells, treatment with 4-amino-N-(4-bromophenyl)benzamide resulted in significant apoptosis and re-expression of a reporter gene controlled by a methylated cytomegalovirus promoter. The compound's efficacy was linked to its ability to inhibit DNMT activity effectively .

- Antiviral Screening : Another study assessed various N-phenylbenzamide derivatives against EV71, revealing that compounds similar to 4-amino-N-(4-bromophenyl)benzamide showed promising antiviral properties with IC50 values ranging from 5.7 μM to 12 μM .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(4-bromophenyl)benzamide, and how is purity validated?

The compound is synthesized via general procedure D from precursor 28e, yielding 34% under optimized conditions. Purity is validated using high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometry (exact mass: 290.0) and NMR spectroscopy (e.g., δ 9.88 for the amide proton and aromatic multiplet at δ 7.79–7.65). HPLC is recommended for assessing purity, with mobile phase selection critical for resolving bromine-related isotopic patterns .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR (200 MHz, DMSO-d) to confirm aromatic protons and amine signals.

- ESI-MS (m/z 289.4, 291.5 [M–H]) for molecular weight validation, accounting for bromine isotopes.

- High-resolution Q-TOF mass spectrometry for precise mass determination .

Q. What known biological activities does this compound exhibit?

- Anticonvulsant activity : ED = 18.02 mg/kg (ip) in mice against maximal electroshock seizures, with a high protective index (TD/ED = 9.5) .

- Polyglutamine aggregation inhibition : Potently inhibits polyQ aggregation in Huntington’s disease models, though specific IC values require further validation .

Q. What are the solubility properties and formulation considerations for in vivo studies?

The compound is typically dissolved in DMSO for in vitro assays. For in vivo administration (e.g., intraperitoneal), formulations using saline with <1% DMSO are recommended to minimize toxicity, as demonstrated in anticonvulsant studies .

Advanced Research Questions

Q. How does the compound's structure influence its efficacy as a polyglutamine aggregation inhibitor?

The bromophenyl group enhances lipophilicity and binding affinity to polyQ regions, while the benzamide moiety stabilizes interactions via hydrogen bonding. Derivatives with sulfonyl groups (e.g., C2-8 in ) show improved potency, suggesting structural modifications can optimize aggregation inhibition .

Q. What strategies resolve discrepancies in reported bioactivity across experimental models?

- Standardized assays : Use rotorod tests for neurotoxicity and electroshock/pentylenetetrazole models for anticonvulsant activity.

- Statistical rigor : Apply ANOVA to compare ED and TD values across studies, controlling for metabolic differences between species .

Q. How can computational methods predict the compound’s interaction with target enzymes?

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?

Bromine’s heavy atom effect complicates crystallization (e.g., twinning). SHELXL refines structures using high-resolution data, handling disorder via TLS parameterization. For example, slow evaporation from DMSO/ethanol mixtures may yield suitable crystals .

Q. How does the compound’s metabolic stability impact its therapeutic potential?

Assess stability via liver microsome assays. Trifluoromethyl analogs (e.g., COX-1 inhibitors in ) demonstrate enhanced metabolic resistance, suggesting halogenation or fluorination strategies could improve bioavailability .

Q. What in silico approaches validate the compound’s mechanism of action against multiple targets?

- Pathway analysis : Use KEGG or Reactome to map interactions (e.g., polyQ aggregation pathways linked to Huntington’s disease).

- Multi-target docking : Simulate dual enzyme inhibition (e.g., acps-pptase and COX-1) to evaluate polypharmacology, as seen in antibacterial agents targeting multiple pptase classes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.